2'-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine
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Overview
Description
2’-Methyl-1H,1’H-[2,5’]bibenzoimidazolyl-5-ylamine is a compound with the molecular formula C15H13N5 . It has a molecular weight of 263.30 g/mol . The IUPAC name for this compound is 2-(2-methyl-3H-benzimidazol-5-yl)-3H-benzimidazol-5-amine .
Molecular Structure Analysis
The compound has a complex structure with two benzimidazole rings connected by a methyl group . The InChI string representation of the molecule isInChI=1S/C15H13N5/c1-8-17-11-4-2-9 (6-13 (11)18-8)15-19-12-5-3-10 (16)7-14 (12)20-15/h2-7H,16H2,1H3, (H,17,18) (H,19,20)
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 263.30 g/mol and a complexity of 362 . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 83.4 Ų . The exact mass and monoisotopic mass are both 263.11709544 g/mol .Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives have been reported to exhibit significant antimicrobial activity . The presence of the benzimidazole moiety can enhance the effectiveness of drugs against various bacterial and fungal strains.
Anticancer Activity
Benzimidazole derivatives, including “2’-Methyl-1H,1’H-[2,5’]bibenzoimidazolyl-5-ylamine”, have been studied as potential anticancer agents . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold can significantly influence the anticancer activity .
Antiviral Activity
Benzimidazole derivatives have also been found to exhibit antiviral properties . They can be used in the development of new drugs to treat various viral infections.
Antiparasitic Activity
The benzimidazole moiety has been found to greatly benefit in the treatment of parasitic diseases . The discovery of thiabendazole, a benzimidazole derivative, spurred chemists around the world to design, synthesize, and screen thousands of benzimidazoles for anthelmintic activity .
Antihypertensive Activity
Benzimidazole derivatives have been reported to exhibit antihypertensive activity . They can be used in the development of drugs to manage high blood pressure.
Anti-inflammatory Activity
Benzimidazole derivatives have been found to exhibit anti-inflammatory properties . They can be used in the development of drugs to treat various inflammatory conditions.
Mechanism of Action
properties
IUPAC Name |
2-(2-methyl-3H-benzimidazol-5-yl)-3H-benzimidazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5/c1-8-17-11-4-2-9(6-13(11)18-8)15-19-12-5-3-10(16)7-14(12)20-15/h2-7H,16H2,1H3,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRLPAYIOFBMEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C3=NC4=C(N3)C=C(C=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327897 |
Source
|
Record name | 2-(2-methyl-3H-benzimidazol-5-yl)-3H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24791145 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2'-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine | |
CAS RN |
505078-87-5 |
Source
|
Record name | 2-(2-methyl-3H-benzimidazol-5-yl)-3H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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